1-Bromo-4-(1-cyclopropylideneethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(1-cyclopropylideneethyl)benzene is an organic compound that belongs to the class of bromobenzenes It features a benzene ring substituted with a bromine atom and a cyclopropylideneethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-(1-cyclopropylideneethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The general synthetic route involves the bromination of a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions typically include:
Temperature: Room temperature to moderate heating.
Solvent: Non-polar solvents like dichloromethane or chloroform.
Catalyst: Aluminum chloride (AlCl3) or ferric bromide (FeBr3).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-(1-cyclopropylideneethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding benzene derivative without the bromine substituent.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of cyclopropylideneethylbenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(1-cyclopropylideneethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(1-cyclopropylideneethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom acts as an electrophile, facilitating reactions with nucleophiles. The cyclopropylideneethyl group can influence the reactivity and stability of the compound, affecting its interaction with various molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromobenzene: A simpler analog with only a bromine substituent.
1-Bromo-4-ethylbenzene: Similar structure but with an ethyl group instead of a cyclopropylideneethyl group.
1-Bromo-4-chlorobenzene: Contains both bromine and chlorine substituents.
Uniqueness
1-Bromo-4-(1-cyclopropylideneethyl)benzene is unique due to the presence of the cyclopropylideneethyl group, which imparts distinct steric and electronic properties
Eigenschaften
CAS-Nummer |
671782-20-0 |
---|---|
Molekularformel |
C11H11Br |
Molekulargewicht |
223.11 g/mol |
IUPAC-Name |
1-bromo-4-(1-cyclopropylideneethyl)benzene |
InChI |
InChI=1S/C11H11Br/c1-8(9-2-3-9)10-4-6-11(12)7-5-10/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
DTVNLJKFIIRHSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1CC1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.